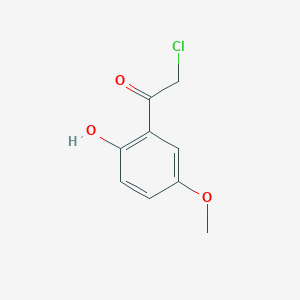

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

描述

Historical Development of α-Chloroketone Chemistry

The foundational chemistry of α-chloroketones emerged through early 20th-century studies on ketone halogenation. The 1945 work by organic chemists demonstrated that α-chloroketones could be synthesized via direct chlorination of ketones using chlorine gas in acidic media. This methodology enabled access to reactive intermediates for subsequent nucleophilic substitutions, though early batch processes faced challenges in controlling exothermic reactions and byproduct formation.

Modern advancements, particularly the development of continuous flow reactors, have revolutionized α-chloroketone synthesis. The tube-in-tube reactor system described by researchers in 2014 allowed safe handling of hazardous intermediates like diazomethane through membrane-separated reaction zones. This technology achieved 87% yield in α-chloro ketone production through a multistep sequence involving:

- Mixed anhydride formation from N-protected amino acids

- Diazomethane-mediated ketone synthesis

- Hydrohalogenation with anhydrous HCl/HBr

Key parameters from continuous flow synthesis:

| Parameter | Value | Significance |

|---|---|---|

| Flow rate | 400 μL/min | Ensures complete mixing and reaction |

| Residence time (RT1) | 10 min | Optimal for anhydride formation |

| Temperature (TiT) | 0°C | Maintains diazomethane stability |

| Throughput | 1.25 mmol/h | Scalable production capability |

Position of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in Vanillin Chemistry

This compound occupies a strategic position in vanillin derivative chemistry, serving as a bridge between natural phenolic compounds and synthetic halogenated intermediates. The parent vanillin structure undergoes chloroacetylation through reactions with chloroacetyl chloride or α-chloroacetone. In one demonstrated pathway:

- Vanillin (4-hydroxy-3-methoxybenzaldehyde) undergoes hydroxyl protection

- Electrophilic acetylation at the para position

- Chlorine introduction via thionyl chloride or HCl gas

The synthetic route from eugenol-derived vanillin involves critical control of reaction conditions to prevent over-chlorination. Researchers achieved optimal results using nitrobenzene oxidation under alkaline conditions at 136-139°C, followed by bisulfite complex purification. The chloroacetyl group's electron-withdrawing nature activates the aromatic ring for subsequent substitutions, making this compound valuable for generating diverse benzodiazepine analogs and heterocyclic systems.

Evolution of Research Interest in Chloroacetylated Phenolic Compounds

Early 21st-century studies focused primarily on synthesis methodology, as seen in the 2014 continuous flow breakthrough. Recent work has shifted toward application-driven research:

- Pharmaceutical intermediates : The compound serves as a precursor for HIV protease inhibitors through stereoselective aminations

- Coordination chemistry : Chloroketone oxygen atoms participate in metal chelation for catalytic complexes

- Polymer chemistry : Radical-initiated polymerization of α-chloroketone derivatives creates thermally stable resins

A notable 2022 advancement demonstrated the compound's utility in one-pot heterocycle synthesis using β-cyclodextrin-SO₃H catalysts, achieving 89% yield in quinazolinone derivatives. This exemplifies the transition from pure synthetic chemistry to functional material development.

Significance in Aromatic Scaffold Diversification

The molecular architecture of this compound provides three distinct modification sites:

- Phenolic hydroxyl : Enables etherification or esterification through classical Williamson synthesis

- Methoxy group : Subject to demethylation for generating catechol derivatives

- α-Chloroketone : Undergoes nucleophilic substitution with amines/thiols

This trifunctional nature facilitates combinatorial library development. In a recent study, researchers generated 24 distinct analogs through systematic modifications at these positions, identifying lead compounds with improved COX-2 inhibition profiles. The chlorine atom's strategic position β to the ketone enhances leaving group ability, crucial for SN2 reactions in carbon-carbon bond formation.

Structural comparison with related compounds:

| Feature | This compound | Vanillin |

|---|---|---|

| Molecular weight | 200.62 g/mol | 152.15 g/mol |

| Reactive sites | 3 (OH, OMe, Cl) | 2 (OH, OMe) |

| logP | 1.82 (calc.) | 1.21 |

| Hydrogen bond donors | 2 | 1 |

The increased hydrophobicity (logP 1.82 vs 1.21) enhances membrane permeability in pharmaceutical applications, while maintaining sufficient water solubility through phenolic hydrogen bonding.

属性

IUPAC Name |

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJYHQZFRFJSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

This method involves the selective demethylation of 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone using aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds via acid-catalyzed cleavage of the methoxy group at the 2-position, yielding the target phenolic compound.

Key parameters :

- Catalyst : AlCl₃ (1.0–1.2 equivalents)

- Solvent : Anhydrous DCM

- Temperature : 0–20°C (gradient over 12 hours)

- Workup : Aqueous quench followed by extraction and column chromatography

The optimized protocol achieves an 88.8% isolated yield, with no detectable dichlorination byproducts. Nuclear magnetic resonance (NMR) analysis confirms regioselective demethylation at the ortho position relative to the acetyl group.

Selective Chlorination Using N-Chlorosuccinimide (NCS)

Two-Step Synthesis from 2-Hydroxy-5-methoxyacetophenone

This route employs NCS for electrophilic aromatic chlorination followed by Claisen-Schmidt condensation:

Step 1: Chlorination

- Substrate : 2-Hydroxy-5-methoxyacetophenone

- Chlorinating agent : NCS (1.05 equivalents)

- Catalyst : Magnesium acetate (Mg(OAc)₂, 1.1 equivalents)

- Solvent : Glacial acetic acid

- Conditions : 0–10°C for 24 hours

- Yield : 41.6% (5 g from 10 g starting material)

Step 2: Condensation

- Base : Barium hydroxide (Ba(OH)₂, 1.5 equivalents)

- Solvent : Absolute ethanol

- Conditions : Reflux at 70–80°C for 4 hours

- Purification : Column chromatography with ethyl acetate/petroleum ether

The method provides precise control over substitution patterns but suffers from moderate overall yield due to competing side reactions during chlorination.

Halogen Exchange via Aqueous-Phase Reaction

Bromine-to-Chlorine Substitution

A high-yielding protocol substitutes bromine in 1-(2-hydroxy-5-methoxyphenyl)-2-bromoethanone using phenylsulfonyl chloride (PhSO₂Cl) in water:

Reaction parameters :

- Catalyst : Triethylbenzylammonium chloride (TEBAC, 0.5 equivalents)

- Solvent : Water

- Temperature : Room temperature (25°C)

- Time : 1.5 hours

- Yield : >99%

This green chemistry approach eliminates organic solvents, with the aqueous phase enabling easy separation of byproducts. Scale-up trials (10 g substrate) confirm reproducibility without yield loss.

DCDMH-Mediated Chlorination Under Acid Catalysis

Process Optimization

The patent CN1699322A details chlorination using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) with acid catalysis:

Optimized conditions :

- Substrate : 1-(2-Hydroxy-5-methoxyphenyl)ethanone

- Chlorinating agent : DCDMH (0.5–1.0 equivalents)

- Catalyst : Trifluoroacetic acid (0.4–0.6 equivalents)

- Temperature : 20–60°C

- Time : 4–8 hours

- Yield : 97%

This method minimizes waste through recoverable byproduct (5,5-dimethylhydantoin) and operates under mild conditions suitable for sensitive substrates.

Comparative Analysis of Synthetic Routes

化学反应分析

Types of Reactions: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), mild heating.

Oxidation: Oxidizing agents (KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (NaBH4, LiAlH4), solvents (ethanol, ether), low temperatures.

Major Products:

Substitution: Corresponding substituted products (e.g., amines, thiols).

Oxidation: this compound derivatives with carbonyl groups.

Reduction: Alcohol derivatives of this compound.

科学研究应用

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as a reagent in chemical reactions

作用机制

The mechanism of action of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the hydroxy and methoxy groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

- CAS No.: 75717-53-2

- Molecular Formula : C₉H₉ClO₃

- Molecular Weight : 200.62 g/mol

- Structure: A chloro-substituted ethanone moiety attached to a phenyl ring with hydroxyl (-OH) at position 2 and methoxy (-OCH₃) at position 4.

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituent Positions

The following compounds share the C₉H₉ClO₃ molecular formula but differ in substituent positions, leading to distinct physicochemical and reactive properties:

Key Observations :

- Electronic Effects : The position of electron-donating (-OCH₃) and electron-withdrawing (-Cl) groups influences reactivity. For example, para-methoxy groups enhance ring activation, favoring electrophilic substitution .

- Melting Points: Variations correlate with crystallinity and intermolecular hydrogen bonding.

Analogues with Additional Halogen or Alkyl Substituents

Reactivity Differences :

Mechanistic Insights :

- The chloroethanone moiety acts as a leaving group in nucleophilic substitutions. For example, piperidine displaces chloride in 15–21 to form bioactive ethanone derivatives .

生物活性

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, a compound with notable structural characteristics, has garnered attention for its diverse biological activities. This article explores its potential applications in medicine and biology, focusing on antimicrobial, anti-inflammatory, and anticancer properties. The compound's mechanism of action, synthesis pathways, and research findings will also be discussed.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chloro group at the 2-position and hydroxyl and methoxy substituents on the aromatic ring, influencing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 20 | 16 |

| Candida albicans | 12 | 64 |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it significantly reduces the production of pro-inflammatory cytokines in macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HT-29 (Colon Cancer) | 30 |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The chloro group facilitates nucleophilic substitution reactions, while the hydroxyl and methoxy groups form hydrogen bonds with biological molecules. This interaction modulates enzyme activities and receptor functions, leading to various biological effects.

Synthesis Pathways

The synthesis of this compound typically involves chlorination of the corresponding hydroxy compound followed by acetylation. Various methods have been reported in the literature:

- Chlorination : Using N-chlorosuccinimide in acetic acid.

- Acetylation : Reaction with acetic anhydride or acetyl chloride under basic conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment, macrophages treated with this compound showed a marked decrease in TNF-alpha production when stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

常见问题

Basic Questions

Q. What are the established synthetic routes for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via chlorination of its parent acetophenone derivative. Chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are commonly used under anhydrous conditions. For example, chlorination of 1-(2-hydroxy-5-methoxyphenyl)ethanone with SOCl₂ at 60–80°C in dry dichloromethane typically yields the target compound. Optimization of temperature and stoichiometry (e.g., 1:1.2 substrate-to-SOCl₂ ratio) is critical to minimize side reactions like over-chlorination .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Post-synthesis, purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Q. How is the structural integrity of this compound validated experimentally?

- Analytical Techniques :

- IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.

- NMR : ¹H NMR should show signals for methoxy (~δ 3.8 ppm), phenolic hydroxyl (δ 5.5–6.0 ppm, broad), and the acetyl group (δ 2.6 ppm, singlet). ¹³C NMR will confirm the carbonyl carbon (~δ 200 ppm) .

- Mass Spectrometry : Molecular ion peak (M⁺) at m/z 214.6 (C₁₀H₁₁ClO₃) with fragments corresponding to Cl loss (e.g., m/z 179) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Insoluble in water, requiring sonication or co-solvents for biological assays.

- Stability : Sensitive to light and moisture; store under inert gas (N₂/Ar) at –20°C. Degrades in basic conditions due to phenolic hydroxyl reactivity .

Advanced Research Questions

Q. How can biocatalytic methods improve stereoselective modifications of this compound?

- Case Study : Acinetobacter sp. strains mediate asymmetric reductions of chloroethanones. For 2-Chloro-1-(2,4-dichlorophenyl)ethanone, Acinetobacter sp. ZJPH1806 achieved >99.9% enantiomeric excess (ee) at pH 7.6, with yields >56% in phosphate buffer (0.05–0.2 M ionic strength). Enzyme activity depends on pH-induced membrane permeability and active-site ionization states .

- Methodological Insight : Optimize pH (6.0–8.0) and buffer strength during biocatalysis. Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor ee.

Q. How do substituent positions (e.g., hydroxyl, methoxy) influence reactivity in nucleophilic substitution reactions?

- Comparative Analysis :

- Electrophilicity : The chloroacetyl group is highly electrophilic. The ortho-hydroxy group enhances reactivity via intramolecular hydrogen bonding, stabilizing transition states in SN₂ reactions.

- Steric Effects : Para-methoxy groups reduce steric hindrance compared to meta-substituted analogs, favoring nucleophilic attack. For example, substitution with amines (e.g., piperidine) proceeds at 25°C in THF with 80–90% yield .

Q. How can contradictions in spectral data (e.g., IR vs. NMR) be resolved during characterization?

- Troubleshooting :

- Hydroxyl Signal Broadening : In NMR, phenolic -OH peaks may broaden due to exchange with trace water. Dry the sample with molecular sieves or use DMSO-d₆ as a solvent .

- Unexpected IR Absorptions : For example, a shift in C=O stretching (from 1700 to 1680 cm⁻¹) may indicate keto-enol tautomerism. Confirm via ¹H NMR (enolic proton at δ 12–15 ppm) .

Q. What computational tools are recommended for crystallographic refinement of this compound?

- Software : SHELX suite (SHELXL for refinement, SHELXS for structure solution) is widely used for small-molecule crystallography. Input files require high-resolution X-ray data (≤0.8 Å). For twinned crystals, use the TWIN/BASF commands in SHELXL .

- Validation : Check R-factor convergence (<5%), and validate geometry with PLATON/ADDSYM to detect missed symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。